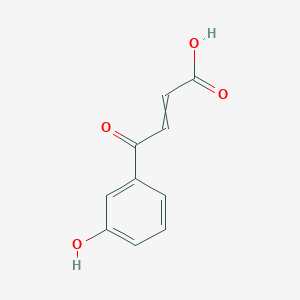
4-(3-Hydroxyphenyl)-4-oxobut-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Hydroxyphenyl)-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a hydroxyphenyl group attached to a but-2-enoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxyphenyl)-4-oxobut-2-enoic acid can be achieved through several synthetic routes. One common method involves the condensation of 3-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and oxidation steps. The reaction conditions typically include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Hydroxyphenyl)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield 4-(3-oxophenyl)-4-oxobut-2-enoic acid, while reduction of the carbonyl group may produce 4-(3-hydroxyphenyl)-4-hydroxybut-2-enoic acid .
Applications De Recherche Scientifique
4-(3-Hydroxyphenyl)-4-oxobut-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mécanisme D'action
The mechanism of action of 4-(3-Hydroxyphenyl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the carbonyl group can undergo nucleophilic addition reactions. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxyphenylacetic acid
- 4-Hydroxyphenylpropionic acid
- 4-Hydroxybenzoic acid
Uniqueness
4-(3-Hydroxyphenyl)-4-oxobut-2-enoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it has a more extended conjugated system, which can influence its electronic properties and interactions with other molecules .
Propriétés
Numéro CAS |
112013-82-8 |
|---|---|
Formule moléculaire |
C10H8O4 |
Poids moléculaire |
192.17 g/mol |
Nom IUPAC |
4-(3-hydroxyphenyl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H8O4/c11-8-3-1-2-7(6-8)9(12)4-5-10(13)14/h1-6,11H,(H,13,14) |
Clé InChI |
ZHQYWQLXZYIGSZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)O)C(=O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


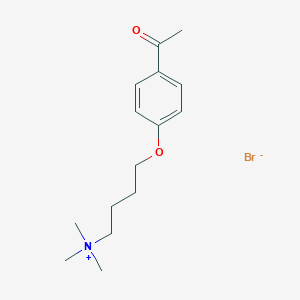
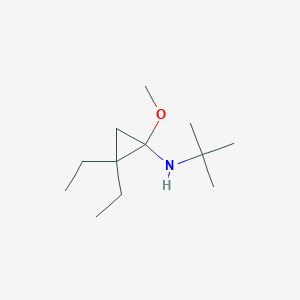

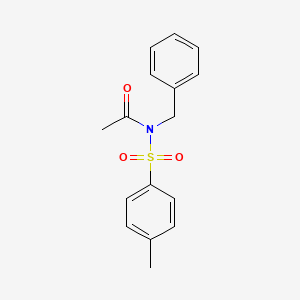


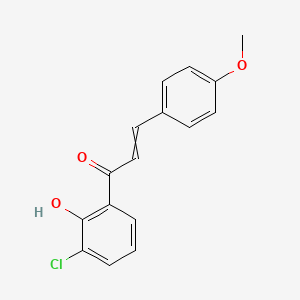
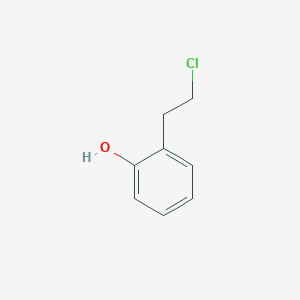
![1-[(4-Acetyl-2-hydroxybenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14299722.png)
![Dodecahydrospiro[cyclohexane-1,9'-fluorene]](/img/structure/B14299730.png)
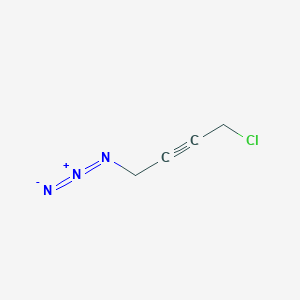
![[2-[[(Z)-1-hydroxy-3-oxo-1-phenylbut-1-en-2-yl]diazenyl]phenyl]arsonic acid](/img/structure/B14299736.png)
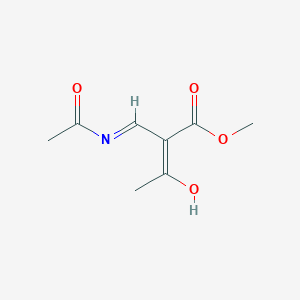
![3-[Bis(2-methylpropyl)amino]propanenitrile](/img/structure/B14299750.png)
